[4-(4-Chlorophenyl)-4-hydroxypiperidino](2,3-dimethyl-6-quinoxalinyl)methanone
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Overview
Description
4-(4-Chlorophenyl)-4-hydroxypiperidinomethanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a chlorophenyl and hydroxyl group, linked to a quinoxaline moiety. Its intricate structure allows it to participate in diverse chemical reactions and exhibit significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-4-hydroxypiperidinomethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Substitution with Chlorophenyl and Hydroxyl Groups: The piperidine ring is then functionalized with a chlorophenyl group and a hydroxyl group through nucleophilic substitution and hydroxylation reactions.
Attachment to Quinoxaline Moiety: The final step involves coupling the functionalized piperidine ring with a quinoxaline derivative under specific reaction conditions, such as the use of a coupling agent and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-4-hydroxypiperidinomethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to modify the quinoxaline moiety or the piperidine ring.
Substitution: The chlorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the quinoxaline moiety can produce a dihydroquinoxaline derivative.
Scientific Research Applications
4-(4-Chlorophenyl)-4-hydroxypiperidinomethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Medicine: It has potential therapeutic applications, including as a lead compound for drug development.
Industry: The compound’s unique properties make it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism by which 4-(4-Chlorophenyl)-4-hydroxypiperidinomethanone exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing cellular signaling pathways. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
4-Phenoxyaniline Compound with Tetrachlorostannane: This compound shares structural similarities with 4-(4-Chlorophenyl)-4-hydroxypiperidinomethanone, particularly in the presence of aromatic rings and functional groups.
Radix Caulophylli Derivatives: Compounds derived from Radix Caulophylli exhibit similar biological activities and can be compared in terms of their pharmacological properties.
Uniqueness
The uniqueness of 4-(4-Chlorophenyl)-4-hydroxypiperidinomethanone lies in its specific combination of functional groups and the resulting chemical and biological properties
Properties
Molecular Formula |
C22H22ClN3O2 |
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Molecular Weight |
395.9 g/mol |
IUPAC Name |
[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-(2,3-dimethylquinoxalin-6-yl)methanone |
InChI |
InChI=1S/C22H22ClN3O2/c1-14-15(2)25-20-13-16(3-8-19(20)24-14)21(27)26-11-9-22(28,10-12-26)17-4-6-18(23)7-5-17/h3-8,13,28H,9-12H2,1-2H3 |
InChI Key |
ZHTNZOWZGDNWCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)C(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O)C |
Origin of Product |
United States |
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